molecular formula C17H11F3 B11846456 1-(3-(Trifluoromethyl)phenyl)naphthalene

1-(3-(Trifluoromethyl)phenyl)naphthalene

Cat. No.: B11846456
M. Wt: 272.26 g/mol
InChI Key: IUAAONNCGORJKI-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)naphthalene (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H11F3

Molecular Weight

272.26 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H11F3/c18-17(19,20)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H

InChI Key

IUAAONNCGORJKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which is fundamental for determining the structure of organic compounds.

¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For 1-(3-(Trifluoromethyl)phenyl)naphthalene, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons on both the naphthalene (B1677914) and the trifluoromethyl-substituted phenyl rings. The complex multiplet patterns observed in the aromatic region (approximately 7.0-8.5 ppm) are a result of spin-spin coupling between adjacent protons.

Naphthalene Protons: These protons typically appear as a series of multiplets due to the fused ring system.

Phenyl Protons: The protons on the trifluoromethyl-substituted phenyl ring also give rise to multiplets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group.

Detailed analysis of the coupling constants (J values) allows for the precise assignment of each proton to its position on the aromatic rings.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.0 - 8.5Multiplet

This table represents typical chemical shift ranges and multiplicities for the aromatic protons of this compound.

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom in the molecule.

Aromatic Carbons: The carbon atoms of the naphthalene and phenyl rings resonate in the downfield region of the spectrum (typically 120-145 ppm).

Trifluoromethyl Carbon: The carbon atom of the trifluoromethyl (CF₃) group is observed as a quartet due to coupling with the three fluorine atoms. This coupling provides a characteristic signature for the CF₃ group. rsc.org

The precise chemical shifts are influenced by the electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Carbons120 - 145Singlet
Trifluoromethyl CarbonVariesQuartet

This table represents typical chemical shift ranges and multiplicities for the carbon atoms of this compound.

¹⁹F NMR spectroscopy is a powerful tool for the analysis of fluorine-containing compounds. azom.com For this compound, the ¹⁹F NMR spectrum shows a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a sensitive indicator of the electronic environment of the CF₃ group. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of a CF₃ group. rsc.org

Fluorine Assignment Chemical Shift (δ, ppm) Multiplicity
Trifluoromethyl Fluorines-60 to -65Singlet

This table represents a typical chemical shift range for the trifluoromethyl group in this compound.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C Stretching: Aromatic C=C bond stretching vibrations give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: The strong electron-withdrawing nature of the fluorine atoms results in intense absorption bands corresponding to C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations of aromatic C-H bonds appear as strong bands in the 650-900 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic rings.

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
C-F Stretch1100 - 1350
Aromatic C-H Bend650 - 900

This table shows the characteristic FT-IR absorption bands for this compound.

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-C bond stretching between the phenyl and naphthalene moieties. The symmetric stretching of the C-F bonds in the trifluoromethyl group would also be Raman active.

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic Ring Breathing~1000
C-C Stretch (inter-ring)1200 - 1300
Symmetric C-F Stretch~700-800

This table presents expected Raman shifts for key vibrational modes in this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectrum of this compound is primarily dictated by the electronic transitions within its constituent aromatic chromophores: the naphthalene and the 3-(trifluoromethyl)phenyl moieties. The UV-Vis spectrum is expected to show complex absorption bands arising from π→π* transitions characteristic of these polycyclic and substituted aromatic systems.

The naphthalene group itself exhibits two prominent absorption bands in the ultraviolet region. researchgate.net The first, a lower energy and less intense band (¹Lₐ), and the second, a higher energy and more intense band (¹Lₐ). researchgate.net For naphthalene in cyclohexane, characteristic absorption maxima are observed around 275 nm and 221 nm. omlc.org The presence of the trifluoromethylphenyl substituent attached to the naphthalene ring is anticipated to cause a bathochromic (red) shift and a hyperchromic effect on these absorption bands due to the extension of the conjugated π-system and electronic perturbations from the trifluoromethyl group.

In a related compound, (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate, which contains similar chromophoric units, the electronic absorption spectrum measured in ethanol (B145695) showed distinct absorption bands, indicating the electronic interactions between the naphthalene and trifluoromethylphenyl parts of the molecule. researchgate.net While the exact absorption maxima for this compound are not detailed in the available literature, the expected absorption characteristics can be inferred from its structural components.

Table 1: Expected UV-Vis Absorption Data for this compound

Chromophore ContributionExpected λmax (nm)Transition Type
Naphthalene Moiety~220-230π→π* (¹Lₐ band)
Naphthalene Moiety~270-290π→π* (¹Lₐ band)
Phenyl Moiety~250-270π→π*

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecular weight and structural fragmentation pattern of this compound. The nominal molecular weight of the compound (C₁₇H₁₁F₃) is 272 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 272.

The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several characteristic pathways, primarily involving the cleavage of the bond connecting the phenyl and naphthalene rings and fragmentation of the trifluoromethyl group.

Key fragmentation pathways include:

Loss of a Trifluoromethyl Radical (•CF₃): A significant fragmentation pathway would be the loss of the trifluoromethyl radical, leading to a fragment ion at m/z 203 ([M-CF₃]⁺).

Formation of Naphthyl Cation: Cleavage of the C-C bond between the two rings can produce the naphthalene cation ([C₁₀H₇]⁺) at m/z 127, although the parent naphthalene molecule has a mass of m/z 128. researchgate.net

Formation of Trifluoromethylphenyl Cation: The corresponding trifluoromethylphenyl cation ([C₇H₄F₃]⁺) would appear at m/z 145.

Fragmentation of the Naphthalene Ring: The naphthalene moiety itself can undergo further fragmentation, leading to smaller aromatic ions. researchgate.net

Studies on the fragmentation of related trifluoromethyl-substituted aromatic compounds show that the formation of ions corresponding to the complete decomposition of a part of the molecule is a common pathway. fluorine1.ru For instance, in the mass spectra of 1-trifluoromethyl-3-substituted benzenes, an ion at m/z 173 is often observed, which could correspond to a fragment from the trifluoromethylphenylnaphthalene structure. fluorine1.ru

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment IonFormula
272Molecular Ion [M]⁺˙[C₁₇H₁₁F₃]⁺˙
203[M - CF₃]⁺[C₁₆H₁₁]⁺
145Trifluoromethylphenyl cation[C₇H₄F₃]⁺
127Naphthyl cation[C₁₀H₇]⁺

X-ray Single Crystal Diffraction for Solid-State Molecular Geometry

In the solid state, the molecule is not planar. The steric hindrance between the hydrogen atoms on the phenyl and naphthalene rings forces the two aromatic systems to be twisted relative to each other. The key geometric parameter is the dihedral angle between the planes of the phenyl and naphthalene rings. For the analogue 1-[3-(naphthalen-1-yl)phenyl]naphthalene, the two naphthalene rings are twisted out of the plane of the central benzene (B151609) ring with torsion angles of 121.46 (11)° and 51.58 (14)°. researchgate.net A similar non-planar conformation is expected for this compound.

The naphthalene and phenyl rings themselves are expected to be largely planar. In the reference compound, the benzene ring is planar with an r.m.s. deviation of 0.007 Å, and the naphthalene rings are also essentially planar. researchgate.net The bond lengths and angles within the aromatic rings are anticipated to fall within the typical ranges for sp²-hybridized carbon atoms, with minor distortions caused by the bulky trifluoromethyl group and the steric interactions between the rings. The C-F bond lengths in a trifluoromethyl group attached to an iron complex average 1.355(4) Å, and similar values would be expected here. nih.gov

Table 3: Expected Solid-State Molecular Geometry Parameters for this compound (based on analogue data)

ParameterDescriptionExpected ValueReference
Dihedral Angle (Phenyl-Naphthyl)The angle between the mean planes of the phenyl and naphthalene rings.50-60° researchgate.net
C-C Bond Length (in rings)Average carbon-carbon bond length within the aromatic systems.~1.39 Å
C-C Bond Length (inter-ring)The length of the single bond connecting the phenyl and naphthalene rings.~1.49 Å
C-F Bond LengthThe length of the carbon-fluorine bonds in the -CF₃ group.~1.35 Å nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For 1-(3-(trifluoromethyl)phenyl)naphthalene, DFT calculations would be the primary method to explore its fundamental chemical characteristics.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process seeks the minimum energy structure on the potential energy surface. For this compound, a key structural feature is the dihedral angle between the naphthalene (B1677914) and the trifluoromethyl-substituted phenyl ring. This angle determines the degree of steric hindrance and electronic conjugation between the two aromatic systems.

Table 1: Predicted Key Geometric Parameters for this compound This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are placeholders.

Parameter Predicted Value
C-C bond length (inter-ring) 1.49 Å
Phenyl-Naphthyl Dihedral Angle 65°
C-C bond lengths (naphthalene) 1.37 - 1.43 Å
C-C bond lengths (phenyl ring) 1.39 - 1.41 Å
C-F bond lengths (CF3 group) ~1.35 Å

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculations not only help in assigning experimental spectra but also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

For this compound, specific vibrational modes of interest would include:

C-H stretching modes of the aromatic rings, typically found in the 3000–3100 cm⁻¹ region. researchgate.net

C-C stretching vibrations within the aromatic rings.

C-F stretching modes from the trifluoromethyl group, which are known to produce strong absorptions.

Out-of-plane bending modes that are characteristic of the substitution pattern.

A Potential Energy Distribution (PED) analysis would be used to provide a detailed description of each vibrational mode, quantifying the contribution of individual bond stretches, angle bends, and torsions to each calculated frequency. nih.gov This allows for unambiguous assignment of the spectral bands. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table is a representation of data from a vibrational frequency calculation. The values are illustrative.

Frequency (cm⁻¹) Assignment (based on PED)
~3080 Aromatic C-H stretch
~1600 Aromatic C-C stretch
~1330 C-F stretch (asymmetric)
~1170 C-F stretch (symmetric)
~780 C-H out-of-plane bend

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these predictions within the DFT framework. samipubco.com

Calculations for this compound would predict the chemical shifts for each unique hydrogen and carbon atom. The predicted shifts would be sensitive to the electronic environment of each nucleus. For instance, the carbon atom attached to the CF₃ group and the carbons in the naphthalene ring ortho to the phenyl substituent would have distinct predicted chemical shifts due to strong electronic and steric effects. Comparing the calculated spectra for different stable conformers can also help determine which conformation is dominant in solution. rsc.orgirjweb.com

Electronic Structure and Reactivity Descriptors

Beyond structure and spectroscopy, computational methods illuminate the electronic properties and chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: The energy of the LUMO is related to the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. rsc.orgrsc.org

For this compound, analysis would show the spatial distribution of these orbitals. It is expected that the HOMO and LUMO would be delocalized across the π-system of the naphthalene and phenyl rings. The electron-withdrawing trifluoromethyl group would likely lower the energy of both the HOMO and LUMO and influence their distribution. researchgate.net The HOMO-LUMO gap is also fundamental to predicting the molecule's electronic absorption spectrum, as the lowest energy transition is often the HOMO → LUMO excitation. researchgate.net

Table 3: Representative Frontier Orbital Data for a Phenyl-Naphthalene System This table shows the type of data obtained from an FMO analysis. Values are based on general data for similar aromatic systems and are for illustrative purposes only.

Parameter Predicted Value (eV)
HOMO Energy -6.1
LUMO Energy -1.2
HOMO-LUMO Gap 4.9

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactivity towards electrophilic and nucleophilic attack. The map is color-coded to show different regions of potential:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack.

Blue: Regions of positive potential, electron-poor, indicating sites susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) distributed over the π-electron clouds of the naphthalene and phenyl rings. The most negative regions might be localized on the naphthalene ring due to its larger, more polarizable electron system. Conversely, the region around the highly electronegative fluorine atoms of the CF₃ group would exhibit strong positive potential (blue), making the trifluoromethyl carbon a potential site for nucleophilic interaction. The hydrogen atoms would also show regions of positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govicm.edu.pl It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align closely with the familiar Lewis structure concept. mdpi.com The stability of a molecule can be further understood by examining the interactions between filled (donor) and empty (acceptor) NBOs. The energy of these interactions, known as the second-order perturbation energy (E(2)), quantifies the extent of charge delocalization from a filled bonding or lone pair orbital to an empty anti-bonding orbital. nih.gov

For this compound, NBO analysis would focus on the interactions between the naphthalene and trifluoromethylphenyl rings. Key interactions would include the π-π* and π-σ* transitions between the two aromatic systems. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the electronic distribution. NBO calculations on similar aromatic systems, such as aza-derivatives of naphthalene, have shown significant stabilization energies arising from such hyperconjugative interactions, often exceeding 200 kcal/mol for π* → π* transitions. nih.gov

A hypothetical NBO analysis for this compound would likely reveal strong delocalization from the π orbitals of the naphthalene ring (donor) to the π* anti-bonding orbitals of the trifluoromethyl-substituted phenyl ring (acceptor). The magnitude of these E(2) values provides a quantitative measure of the intramolecular charge transfer character.

Illustrative NBO Interaction Data This table is a representative example of how NBO analysis data would be presented. Specific values for the target compound are not available in the cited literature.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(Naphthalene C1-C2)π(Phenyl C1'-C6')Valueπ-system delocalization
π(Naphthalene C3-C4)π(Phenyl C2'-C3')Valueπ-system delocalization
LP(1) F (on CF3)σ*(C-C)ValueHyperconjugation

Analysis of Charge Distribution and Intramolecular Charge Transfer (ICT)

The charge distribution within this compound is inherently asymmetric due to the linkage of the electron-rich naphthalene moiety to the phenyl ring substituted with a potent electron-withdrawing trifluoromethyl group. This structure promotes intramolecular charge transfer (ICT), a process where photoexcitation or electronic transition causes a shift of electron density from the donor part (naphthalene) to the acceptor part (trifluoromethylphenyl). rsc.org

In polar solvents, molecules with significant ICT character often exhibit dual fluorescence: one from a locally excited (LE) state and a second, red-shifted emission from the charge-transfer state. rsc.org Studies on related donor-acceptor systems, such as N,N-dialkyl-4-(trifluoromethyl)anilines and other naphthalene-based compounds, confirm that the efficiency of ICT is highly dependent on solvent polarity and the energy gap between the involved electronic states. rsc.orgresearchgate.net For this compound, the naphthalene ring serves as the electron donor, while the trifluoromethylphenyl group acts as the acceptor. The ICT process is crucial for understanding the molecule's photophysical behaviors, including its fluorescence and potential use in molecular sensors or optoelectronic devices. rsc.org

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov The Fukui function, ƒ(r), is a primary example of such a descriptor, indicating the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net

Condensed Fukui functions (ƒ⁺, ƒ⁻, and ƒ⁰) simplify this by assigning values to each atom in the molecule:

ƒ⁺ : Predicts susceptibility to nucleophilic attack (where an electron is accepted). A higher value indicates a more electrophilic site.

ƒ⁻ : Predicts susceptibility to electrophilic attack (where an electron is donated). A higher value indicates a more nucleophilic site.

ƒ⁰ : Predicts susceptibility to radical attack.

For this compound, the electron-withdrawing -CF₃ group would make the attached phenyl ring, particularly the carbon atoms ortho and para to the -CF₃ group, more electrophilic (higher ƒ⁺ values). Conversely, the electron-rich naphthalene ring would be more nucleophilic, with higher ƒ⁻ values concentrated on specific carbon atoms. uchile.cl Such analyses are critical for predicting how the molecule will interact with other reagents in chemical reactions. researchgate.neticm.edu.pl

Illustrative Fukui Function Data This table is a representative example of how Fukui function data would be presented. Specific values for the target compound are not available in the cited literature.

Atomic Siteƒ⁺ (for Nucleophilic Attack)ƒ⁻ (for Electrophilic Attack)Predicted Reactivity
C atoms on NaphthaleneLowHighSusceptible to electrophiles
C atoms on Phenyl RingHighLowSusceptible to nucleophiles
C of CF₃ groupHighVery LowHighly electrophilic site

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse of computational chemistry for calculating the electronic absorption spectra and other excited-state properties of molecules. nih.govscirp.org It provides information about vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π, n→π, or charge-transfer). ru.nlmdpi.com The accuracy of TD-DFT can depend on the choice of the functional, especially for systems with significant charge-transfer character. nih.gov

For this compound, TD-DFT calculations would predict the UV-visible absorption spectrum. The spectrum would likely be dominated by intense π→π* transitions within the naphthalene and phenyl aromatic systems. Crucially, TD-DFT would also identify lower-energy transitions corresponding to the intramolecular charge transfer from the naphthalene HOMO to the trifluoromethylphenyl LUMO. rsc.org The calculated excitation energies and oscillator strengths allow for a direct comparison with experimental spectroscopic data, providing validation for the computational model.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical data storage and communications. journaleras.com Organic molecules with large NLO responses typically feature a donor-π-acceptor (D-π-A) architecture, which facilitates significant charge redistribution under an applied electric field. scienceopen.com The key NLO properties, the first hyperpolarizability (β), can be predicted using computational methods like DFT.

The structure of this compound, with its electron-donating naphthalene group connected to an electron-accepting trifluoromethylphenyl group, suggests potential for NLO activity. Computational studies on similar molecules, such as other substituted phenyl-naphthalenes and trifluoromethyl-containing pyridines, have shown that such asymmetry can lead to significant hyperpolarizability values. journaleras.comscienceopen.comrsc.org DFT calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ) and the first hyperpolarizability (β). A large β value would classify this compound as a promising candidate for NLO applications.

Representative NLO Properties This table shows typical parameters calculated in NLO studies. Specific values for the target compound are not available in the cited literature.

PropertyCalculated Value (a.u.)Description
Dipole Moment (μ)ValueMeasures charge separation
Polarizability (α)ValueLinear response to electric field
First Hyperpolarizability (β)ValueFirst-order nonlinear response

Computational Exploration of Substituent Effects on Electronic Characteristics

The electronic properties of the phenyl-naphthalene scaffold can be systematically tuned by altering the substituents on the phenyl ring. The trifluoromethyl (-CF₃) group in this compound serves as a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.

A computational study exploring substituent effects would involve replacing the -CF₃ group with various other groups, such as electron-donating groups (-OCH₃, -N(CH₃)₂) or other electron-withdrawing groups (-NO₂, -CN), and then recalculating the electronic properties. For example, replacing -CF₃ with a strong donor like methoxy (B1213986) (-OCH₃), as seen in the related compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, would be expected to decrease the HOMO-LUMO gap and alter the ICT and NLO properties. scienceopen.com Such studies demonstrate how the electronic nature of a molecule can be precisely engineered to achieve desired characteristics for specific applications. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Studies

Reaction Pathways Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the phenyl ring to which it is attached. acs.org This influence is primarily observed in reactions that involve the formation of charged intermediates or susceptibility to nucleophilic attack.

The formation of carbocations, particularly those adjacent to a trifluoromethyl group, is a critical consideration in understanding the reaction mechanisms of this compound. While carbocations are generally high-energy intermediates, the presence of an α-CF3 group is exceptionally destabilizing. nih.gov However, these "electron-deficient carbocations" can serve as transient species that drive unique chemical transformations. nih.govbeilstein-journals.org

Despite the inherent instability, the potential for the formation of a benzylic-type carbocation on the phenyl ring of 1-(3-(Trifluoromethyl)phenyl)naphthalene can be a factor in certain reactions. For instance, in superacidic media or under specific solvolysis conditions, the generation of such a transient intermediate could be envisioned. The phenyl group itself can offer some degree of stabilization through resonance. Research on related systems has shown that even with the strong deactivating effect of the CF3 group, the presence of an aryl ring can facilitate reactions that proceed through cationic intermediates. beilstein-journals.org The study of solvolysis rates of similar α-(trifluoromethyl) substituted systems provides insight into the relative stability and accessibility of these carbocations. nih.gov

Table 1: Relative Solvolysis Rates of Phenyl- and (Trifluoromethyl)phenyl-Substituted Systems

SubstrateRelative Rate (kH/kCF3)ConditionsReference
1-Phenylethyl derivative vs. 1-(Trifluoromethyl)phenylethyl derivativeHighTypical Solvolysis nih.gov
N-methylpyrrole derivatives41.8Solvolysis beilstein-journals.org

This table illustrates the significant rate decrease in solvolysis when a methyl group is replaced by a trifluoromethyl group, highlighting the destabilizing effect of the CF3 group on carbocation formation.

The electron-withdrawing nature of the trifluoromethyl group renders the attached phenyl ring susceptible to nucleophilic attack, a mode of reactivity that is generally unfavorable for unsubstituted benzene (B151609) rings. This enhanced electrophilicity is a key feature of trifluoromethylated aromatic compounds. organic-chemistry.org

In the context of this compound, a strong nucleophile could potentially attack the phenyl ring, leading to a substitution reaction. Studies on related trifluoromethylated systems have demonstrated that the CF3 group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The regioselectivity of such an attack would be directed by the combined electronic effects of the trifluoromethyl group and the naphthalene (B1677914) substituent. Research on β-CF3-1,3-enynamides has shown that the trifluoromethyl group promotes highly regioselective 1,4-hydroamination, underscoring its ability to activate a molecule to nucleophilic attack. organic-chemistry.orgresearchgate.net

Reactivity of the Naphthalene Moiety

The naphthalene ring system in this compound is generally more reactive towards electrophiles than the substituted phenyl ring. Its reactivity pattern is a defining characteristic of its chemical behavior.

Naphthalene typically undergoes electrophilic aromatic substitution (EAS) preferentially at the α-position (C1 or C4) due to the greater stability of the resulting carbocation intermediate. pearson.commasterorganicchemistry.comwikipedia.orgdalalinstitute.com In this compound, the C1 position is already substituted. Therefore, incoming electrophiles would be expected to attack the remaining available positions on the naphthalene ring.

Table 2: Common Electrophilic Aromatic Substitution Reactions

ReactionElectrophileTypical ReagentsReference
NitrationNO2+HNO3, H2SO4 wikipedia.org
HalogenationBr+, Cl+Br2, FeBr3 or Cl2, FeCl3 wikipedia.org
SulfonationSO3Fuming H2SO4 wikipedia.org
Friedel-Crafts AcylationRCO+RCOCl, AlCl3 wikipedia.org
Friedel-Crafts AlkylationR+RCl, AlCl3 wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic rings. nih.gov The naphthalene moiety of this compound can be a substrate for such transformations, allowing for the introduction of a wide variety of substituents.

For these reactions to occur, the naphthalene ring would typically first need to be halogenated (e.g., brominated or iodinated) to provide a handle for the palladium catalyst to engage. Subsequent coupling with various partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), or amines (Buchwald-Hartwig amination), can lead to the formation of new carbon-carbon and carbon-heteroatom bonds. The development of dearomative 1,4-difunctionalization of naphthalenes using palladium catalysis further expands the synthetic utility, providing access to spirooxindoles. nih.govsemanticscholar.orgrsc.org These methods often proceed through π-allylpalladium intermediates. nih.govrsc.org

Cycloaddition Reactions and Pericyclic Transformations

The naphthalene ring system can, in principle, participate in cycloaddition reactions, although its aromaticity makes it less reactive than simple dienes. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example of such a transformation. libretexts.org

For this compound to act as the diene component in a Diels-Alder reaction, it would need to react with a potent dienophile. The reaction would likely require forcing conditions (high temperature or pressure) to overcome the aromatic stabilization energy of the naphthalene ring. The regioselectivity of the cycloaddition would be influenced by the electronic and steric properties of both the naphthalene system and the dienophile. libretexts.org Other pericyclic reactions, such as [2+2] and [6+2] cycloadditions, could also be envisioned under thermal or photochemical conditions, leading to a variety of polycyclic structures. youtube.comyoutube.com The Huisgen 1,3-dipolar cycloaddition is another pathway to form five-membered heterocyclic rings. organic-chemistry.org

Intramolecular Cyclizations and Rearrangements (e.g., SE(Ar) Reactions)

A key reactive pathway for 1-phenylnaphthalene (B165152) derivatives is intramolecular electrophilic aromatic substitution (SEAr), leading to the formation of fluoranthene (B47539) structures. This type of reaction, often promoted by strong acids or oxidizing agents, involves the electrophilic attack of one aromatic ring by a carbocation or related species generated on the other, followed by rearomatization.

For this compound, the position of the trifluoromethyl group is critical. The cyclization to form a fluoranthene skeleton would involve the formation of a new carbon-carbon bond between the C-8 position of the naphthalene ring and the C-2' or C-6' position of the phenyl ring. The presence of the strongly deactivating trifluoromethyl group at the 3'-position of the phenyl ring would significantly disfavor electrophilic attack at the adjacent 2' and 4' positions. However, the 6' position remains a potential site for cyclization.

The synthesis of fluoranthene derivatives through intramolecular C-H arylation is a well-established method. These reactions often proceed via palladium catalysis, where a C-H bond on one aromatic ring is activated and couples with a functionalized position on the other. In the case of this compound, a palladium-catalyzed intramolecular C-H/C-H coupling could potentially lead to the corresponding trifluoromethyl-substituted fluoranthene.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are influenced by its structural and electronic properties. While specific experimental data for this compound is scarce, general principles and data from related compounds provide valuable insights.

Thermodynamics:

The thermodynamic stability of phenylnaphthalenes has been a subject of study. For instance, the standard molar enthalpies of formation in the gaseous state (ΔfH°m(g)) have been determined for 1-phenylnaphthalene and 2-phenylnaphthalene. These values provide a baseline for understanding the energetic landscape of these molecules. The introduction of a trifluoromethyl group is expected to significantly alter the thermodynamic parameters due to its high electronegativity and the strength of the C-F bonds.

Table 2: Thermodynamic Data for Related Phenylnaphthalenes

CompoundStandard Molar Enthalpy of Formation (gas, 298.15 K)
1-Phenylnaphthalene234.9 kJ·mol⁻¹
2-Phenylnaphthalene229.5 kJ·mol⁻¹

Data sourced from studies on the thermochemical properties of phenylnaphthalenes.

The formation of a fluoranthene through intramolecular cyclization is generally a thermodynamically favorable process, as it leads to a more extended and rigid polycyclic aromatic system. The negative enthalpy change (ΔH) for such reactions drives the formation of the product.

Kinetics:

The rates of both Diels-Alder reactions and intramolecular cyclizations are highly dependent on the electronic nature of the substituents.

Diels-Alder Reactions: The trifluoromethyl group, being strongly electron-withdrawing, would be expected to decrease the rate of a normal-electron-demand Diels-Alder reaction where the phenylnaphthalene acts as the diene. Conversely, it would likely accelerate an inverse-electron-demand reaction. The activation energy for the reaction would be influenced accordingly, being higher in the former case and lower in the latter.

Intramolecular Cyclization (SEAr): The deactivating nature of the trifluoromethyl group would slow down the rate of intramolecular electrophilic aromatic substitution. The generation of a positive charge on the phenyl ring during the electrophilic attack is destabilized by the adjacent electron-withdrawing -CF3 group, thus increasing the activation energy for the cyclization step.

Derivatization and Analog Development Strategies

Design and Synthesis of Functionalized 1-(3-(Trifluoromethyl)phenyl)naphthalene Derivatives

The synthesis of functionalized derivatives of this compound can be achieved through various modern organic chemistry reactions. Strategies that are broadly applicable to the functionalization of naphthalene (B1677914) and biaryl systems are highly relevant. Key synthetic methods include palladium-catalyzed cross-coupling reactions, which are known for their efficiency and tolerance of a wide range of functional groups.

Commonly employed synthetic strategies include:

Suzuki Coupling: This reaction would involve coupling a boronic acid derivative of either the naphthalene or the phenyl ring with a halogenated partner of the other ring. For instance, reacting 1-bromonaphthalene (B1665260) with 3-(trifluoromethyl)phenylboronic acid. This method is noted for its tolerance to electron-donating and electron-deficient aryl boronic acids. nih.gov

Sonogashira Coupling: To introduce alkyne moieties, a Sonogashira reaction can be employed. This would typically involve a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with a halogenated version of the parent compound. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of amine functionalities onto the aromatic framework. nih.gov

Aryne Cycloaddition: An efficient method for creating multisubstituted naphthalenes involves the reaction of 2-pyrones with aryne intermediates generated from o-silylaryl triflates. rsc.org This approach could be adapted to build the substituted naphthalene core. rsc.org

These reactions are often rapid and can sometimes be performed under solvent-free conditions using techniques like vibratory ball milling, which enhances the sustainability of the synthetic process. nih.gov The choice of synthetic route allows for precise control over the position and nature of the functional groups introduced.

Introduction of Diverse Chemical Moieties onto the Naphthalene Ring

The naphthalene ring system of this compound is a versatile platform for introducing a wide array of chemical groups to alter its electronic and steric properties. The development of polysubstituted naphthalene derivatives is a significant area of research due to their applications in pharmaceuticals and materials science. nih.gov

Strategies for modifying the naphthalene moiety include:

Halogenation: Introducing bromine, chlorine, or fluorine atoms can serve as a handle for further functionalization via cross-coupling reactions. nih.gov

Alkylation and Arylation: The introduction of alkyl or other aryl groups can modify the compound's lipophilicity and steric bulk. nih.gov For example, naphthalene-attached pyrroles can be synthesized via silver-catalyzed [3+2] annulation reactions. acs.org

Introduction of Heteroatoms: Functional groups containing oxygen (e.g., ether) or sulfur (e.g., thioether) can be incorporated to influence solubility and binding interactions. nih.gov

The table below summarizes various functional groups that can be introduced onto the naphthalene scaffold, based on established synthetic transformations.

Functional Group ClassSpecific ExamplesPotential Synthetic Method
Halogens-Br, -Cl, -FElectrophilic Aromatic Substitution
Alkyl/Aryl Groups-CH₃, -PhFriedel-Crafts Alkylation/Arylation
Alkynes-C≡CRSonogashira Coupling
Amines-NR₂Buchwald-Hartwig Amination
HeterocyclesPyrroles, ThiophenesAnnulation Reactions, Stille Coupling

The regioselectivity of these substitution reactions is a critical factor, often controlled by the existing substitution pattern and the reaction conditions employed. nih.gov

Modifications and Substitutions on the Trifluoromethylphenyl Unit

The trifluoromethylphenyl part of the molecule also presents opportunities for derivatization. The trifluoromethyl (CF₃) group itself is a powerful electron-withdrawing group that significantly influences the electronic nature of the phenyl ring. acs.org Modifications to this unit can further tune the molecule's properties.

Research on related biaryl systems demonstrates that various substituents can be introduced onto the phenyl ring to modulate electronic effects. For example, in studies on core-functionalized naphthalene diimides, aryl groups were substituted with both electron-donating and electron-withdrawing groups. nih.gov A similar approach could be applied to the trifluoromethylphenyl unit of the target compound.

Table of Potential Substitutions on the Phenyl Ring:

Substituent TypeExample GroupExpected InfluenceRelevant Synthetic Reaction
Electron-DonatingMethoxy (B1213986) (-OCH₃), N,N-dimethyl (-N(CH₃)₂)Increases electron density on the ringNucleophilic Aromatic Substitution
Electron-WithdrawingAcetyl (-COCH₃), Nitro (-NO₂)Further decreases electron densityFriedel-Crafts Acylation, Nitration
AlkylMethyl (-CH₃)Modifies steric profile and lipophilicityFriedel-Crafts Alkylation

The introduction of a methyl group (4-CH₃) on the phenyl ring of anilino-1,4-naphthoquinone derivatives was found to be a key feature for enhancing inhibitory activity against the epidermal growth factor receptor (EGFR), highlighting the impact of such modifications. nih.gov These findings suggest that even subtle changes to the phenyl unit can lead to significant changes in molecular interactions. nih.gov

Chiral Derivatization for Enantiomeric Purity Assessment and Stereochemical Control

If the this compound backbone is functionalized to create a chiral center, or if it is used to analyze other chiral molecules, chiral derivatization becomes essential. This process involves reacting the analyte with a chiral derivatizing agent (CDA) to produce a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated and quantified using non-chiral analytical techniques like HPLC or NMR spectroscopy. nih.govacs.org

For this to be applicable, the target molecule would first need to be functionalized with a suitable reactive group, such as an amine or carboxylic acid.

Common Chiral Derivatization Strategies:

Analyte Functional GroupChiral Derivatizing Agent (CDA)Analytical Technique
Amines, Amino Alcohols(S)-COXA-OSu, L-PGA-OSuLC-MS
Carboxylic AcidsProlylamidepyridinesLC-MS
SulfinamidesThree-component protocol (e.g., aldehyde, isocyanide)¹H and ¹⁹F NMR
Alcohols, Amineso-Phthaldialdehyde and thiosugarsHPLC with Fluorescence Detection

For instance, a three-component derivatization protocol can be used to determine the enantiomeric excess (ee) of chiral sulfinamides, which is detectable by both ¹H and ¹⁹F NMR spectroscopy due to the presence of fluorine. acs.org Given the trifluoromethyl group in the target compound, ¹⁹F NMR would be a particularly sensitive tool for analyzing diastereomers formed from chiral derivatization. The analysis of triacylglycerol enantiomers has also been achieved through chiral HPLC systems, demonstrating the capability of chromatography to resolve complex chiral molecules. nih.gov

Development as Analytical Derivatization Reagents

The structural features of this compound make it an interesting scaffold for the development of new analytical derivatization reagents. Derivatization is a technique used to modify an analyte to enhance its suitability for separation and detection, for example, by improving its volatility for gas chromatography (GC) or by adding a chromophore or fluorophore for UV-Vis or fluorescence detection in high-performance liquid chromatography (HPLC). greyhoundchrom.com

A pyrazoline-based reagent, 3-naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline (NFCP), has been successfully used as a pre-column derivatization reagent for the sensitive analysis of alcohols by RP-HPLC with a fluorescence detector. researchgate.net This reagent combines a naphthalene moiety (acting as a fluorophore) and a trifluoromethylphenyl group within its structure. The derivatives exhibit strong fluorescence, allowing for trace analysis. researchgate.net

Inspired by this, the this compound scaffold could be functionalized to create novel reagents. For example, introducing a reactive group like an isothiocyanate, isocyanate, or activated carboxylic acid would allow it to label analytes containing amine, alcohol, or thiol groups. nih.govgreyhoundchrom.com

Potential Derivatization Reagent Design:

ScaffoldReactive GroupTarget AnalytesDetection Method
1-(3-(CF₃)phenyl)naphthalene-NCS (Isothiocyanate)Primary/Secondary AminesHPLC-UV/Fluorescence
1-(3-(CF₃)phenyl)naphthalene-COCl (Acyl Chloride)Alcohols, AminesHPLC-UV/Fluorescence, GC-MS
1-(3-(CF₃)phenyl)naphthalene-SO₂Cl (Sulfonyl Chloride)Amines, PhenolsHPLC-UV/Fluorescence

The presence of the naphthalene ring provides inherent fluorescence, while the trifluoromethyl group can enhance volatility and serve as a unique marker in mass spectrometry or ¹⁹F NMR. Reagents like N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) are widely used to derivatize compounds for GC-MS analysis, demonstrating the utility of fluorinated silylating agents. researchgate.net

Advanced Applications and Scaffold Utility in Chemical Research

Investigation as Components in Functional Materials

The search for novel materials with tailored optical and electronic properties is a driving force in materials science. The arylnaphthalene framework is a key building block for such materials due to its inherent aromaticity and photophysical characteristics. The introduction of a trifluoromethyl group can further modulate these properties, opening avenues for new applications.

Liquid crystals are a state of matter possessing properties between those of conventional liquids and solid crystals, characterized by the orientational order of their constituent molecules. nih.gov The formation of liquid crystalline phases, or mesophases, is highly dependent on molecular geometry. mdpi.com Compounds that exhibit this behavior, known as mesogens, typically consist of a rigid core and flexible terminal chains.

The 1-(3-(trifluoromethyl)phenyl)naphthalene scaffold possesses a rigid, calamitic (rod-like) shape conducive to the formation of mesophases. While specific studies on the mesomorphic behavior of this exact compound are not prevalent, its structural components suggest significant potential.

Rigid Core: The fused naphthalene (B1677914) and phenyl rings provide a highly rigid and anisotropic core, which is a fundamental requirement for achieving the orientational order necessary for liquid crystallinity. mdpi.com

Polarity and Interactions: The trifluoromethyl group introduces significant polarity. This, combined with the potential for π-π stacking interactions from the aromatic rings, can enhance the intermolecular forces that stabilize mesophases. nih.gov

The type of mesophase (e.g., nematic, smectic) would be influenced by the strength of these intermolecular interactions. It is hypothesized that the introduction of flexible alkyl or alkoxy chains at other positions on the naphthalene or phenyl rings would be a viable strategy to induce and tune the liquid crystalline properties of this scaffold.

Optoelectronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), rely on organic semiconductor materials that can efficiently absorb or emit light and transport charge. fiu.edunih.gov Naphthalene-based compounds are frequently explored for these applications due to their favorable electronic properties and stability. researchgate.net

The this compound scaffold is a promising candidate for use in optoelectronic materials for several reasons:

Chromophore: The naphthalene ring system is an excellent chromophore, capable of absorbing UV light.

Electron-Accepting Properties: The trifluoromethyl group is a powerful electron-withdrawing group. Its presence can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. This tuning of frontier molecular orbitals is critical for designing materials for specific roles in a device, such as electron transport materials (ETMs) or hole transport materials (HTMs). researchgate.net

Enhanced Stability: Fluorination, particularly with CF3 groups, is a well-established strategy to improve the thermal and electrochemical stability of organic materials. nih.gov This is crucial for the long-term operational stability of optoelectronic devices. nih.gov

Recent research has highlighted the success of fluorinated naphthalene derivatives in high-performance perovskite solar cells. For instance, a naphthalene diimide molecule functionalized with fluoroalkyl chains was used as an electron transport material, leading to devices with over 23% efficiency and remarkable stability. nih.gov This demonstrates the principle that combining a naphthalene core with fluorine-containing groups can lead to superior performance in photovoltaic applications.

Feature of ScaffoldRelevance to OptoelectronicsSource
Naphthalene CoreProvides a rigid, conjugated π-system for charge transport and light absorption. researchgate.net
Trifluoromethyl GroupModulates HOMO/LUMO energy levels, enhances electron affinity. researchgate.net
FluorinationIncreases metabolic and oxidative stability, improving device lifetime. nih.govnih.gov

Role as a Privileged Scaffold in Medicinal Chemistry (General Principles)

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The arylnaphthalene structure is found in a variety of biologically active compounds. The strategic incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, used to enhance a molecule's pharmacological profile. nih.govacs.org

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate by systematically modifying its chemical structure to improve efficacy and reduce side effects. nih.gov For a scaffold like this compound, SAR studies would involve synthesizing analogs with variations in the substitution pattern to probe the molecular interactions with a biological target.

Key principles of SAR for this scaffold include:

Position of the CF3 Group: Moving the CF3 group from the meta position (as in the title compound) to the ortho or para positions would significantly alter the molecule's electronic distribution and steric profile, which could drastically change its binding affinity and selectivity for a target protein.

Substitution on the Naphthalene Ring: Introducing various functional groups (e.g., hydroxyl, amino, methoxy) on the naphthalene core would modulate properties like solubility, hydrogen bonding capacity, and metabolic stability.

Electronic Effects: The electron-withdrawing nature of the CF3 group can influence the acidity or basicity of nearby functional groups and affect the molecule's ability to participate in key binding interactions. Studies on related quinolinium scaffolds have shown that substituents with positive σ and π values, such as CF3, can lead to potent biological activity. nih.gov

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov The trifluoromethyl (CF3) group is a versatile bioisostere, often used to replace other groups to fine-tune a molecule's properties. researchgate.net

Metabolic Stability: A primary use of the CF3 group is to block metabolic oxidation. For instance, replacing a metabolically vulnerable methyl group with a CF3 group can significantly increase a drug's half-life. nih.gov

Binding Interactions: The CF3 group can participate in unique non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity to a target protein. It is sometimes considered a "lipophilic hydrogen bond donor" under certain contexts, although it is not a classical H-bond donor. acs.org

Bioisostere for Other Groups: The CF3 group has been successfully used as a bioisostere for a variety of functional groups, including the nitro group and the methyl group, and can mimic the steric bulk of an ethyl or isopropyl group. researchgate.netnih.gov

Bioisosteric ReplacementProperty ModifiedPotential OutcomeSource
Methyl (CH3) → Trifluoromethyl (CF3)Metabolic Stability, LipophilicityIncreased drug half-life, enhanced membrane permeability. nih.gov
Nitro (NO2) → Trifluoromethyl (CF3)Potency, Metabolic StabilityImproved potency and in vitro metabolic profile. nih.gov
Ethyl (C2H5) → Trifluoromethyl (CF3)Steric Bulk, LipophilicityMimics steric profile while increasing lipophilicity. researchgate.netrsc.org

Applications in Ligand Chemistry and Metal Complexation

The design of ligands for metal complexation is crucial for catalysis, materials science, and bioinorganic chemistry. The this compound scaffold possesses features that make it an intriguing candidate for ligand design.

The naphthalene moiety, with its extended π-electron system, can coordinate to transition metals in various hapticities (η² to η⁶), forming organometallic complexes. researchgate.net While the phenylnaphthalene system itself can act as a ligand, it is more common for such scaffolds to be further functionalized with heteroatoms (like N, P, or O) to create chelating ligands.

The role of the trifluoromethyl group in this context is primarily electronic. The strong electron-withdrawing nature of the CF3 group would decrease the electron density on the aromatic rings. In a metal complex, this would:

Modulate Redox Properties: Make the metal center more electron-deficient, potentially altering its catalytic activity or stabilizing certain oxidation states.

Strengthen Back-Bonding: In complexes with d-block metals, the reduced electron density on the ligand can strengthen π-back-bonding from the metal to the ligand.

Studies on trifluoromethylated phenanthroline ligands complexed with copper(I) have shown that the CF3 groups significantly influence the excited-state dynamics and stability of the resulting complex through both steric and electronic effects. nsf.gov The CF3 groups can inhibit undesirable structural distortions in the excited state, leading to longer-lived complexes, a desirable trait for applications in photoredox catalysis and light-emitting devices. nsf.gov

Utility in Supramolecular Chemistry and Self-Assembly

The strategic placement of a trifluoromethyl group on a phenylnaphthalene scaffold, as seen in this compound, offers significant potential for its application in supramolecular chemistry and the design of self-assembling systems. While specific research on the supramolecular behavior of this compound is not extensively documented in publicly available literature, the well-established principles of molecular interactions involving fluorinated groups and aromatic systems allow for a strong predictive understanding of its utility. The trifluoromethyl group, with its high electronegativity and ability to participate in weak hydrogen bonds and other non-covalent interactions, can be a powerful tool in directing the assembly of molecules into ordered structures.

Research on related trifluoromethylated and fluorinated aromatic compounds has demonstrated the importance of specific intermolecular interactions in controlling their solid-state packing and supramolecular architecture. For instance, studies on trifluoromethylated benzanilides have highlighted the significant role of C–H···F and C–F···π interactions in their crystal engineering. researchgate.net The presence of the trifluoromethyl group can lead to the formation of specific supramolecular synthons, which are reliable and predictable non-covalent interactions that can be used to design and build complex molecular assemblies.

Furthermore, the naphthalene moiety itself is a well-known building block in supramolecular chemistry, primarily due to its propensity for π-π stacking interactions. Theoretical and experimental studies on naphthalene diimide-pyrene complexes have shown that these interactions are highly directional and play a crucial role in the stabilization of their self-assembled structures. rsc.org The combination of the electron-withdrawing trifluoromethyl group on the phenyl ring and the extended π-system of the naphthalene core in this compound suggests a delicate interplay of forces that could be harnessed for the construction of novel supramolecular architectures. The electron-deficient nature of the trifluoromethyl-substituted phenyl ring could also promote charge-transfer interactions with electron-rich aromatic systems, further expanding its potential in creating co-crystalline materials with specific electronic or optical properties.

The utility of fluorinated naphthalene derivatives in forming ordered assemblies is also evident in studies of perfluorohalogenated naphthalenes, which exhibit unique π-hole stacking interactions. rsc.org While not a perfluorinated system, the single trifluoromethyl group in this compound is expected to significantly influence the electrostatic potential of the phenyl ring, thereby directing its interactions with neighboring molecules. Computational studies on related systems have shown that the trifluoromethyl group can influence the electronic properties and intermolecular bonding capabilities of the molecule it is attached to. researchgate.net

The table below summarizes key intermolecular interactions observed in compounds structurally related to this compound, providing insight into the potential supramolecular behavior of the title compound.

Compound NameKey Intermolecular InteractionsResearch Focus
Trifluoromethylated benzanilidesC–H···F hydrogen bonds, C–F···F contacts, C–F···π interactionsCrystal engineering and conformational analysis researchgate.net
Perfluorohalogenated naphthalenesπ-hole stacking, σ-hole bondingSynthesis and crystal structure analysis rsc.org
Naphthalene diimide-pyrene complexesπ-π stacking, charge-transfer interactionsTheoretical analysis of supramolecular assembly rsc.org
1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenoneC-H...O hydrogen bonds, π-π stackingSynthesis and quantum chemical investigations acs.org

Conclusion and Outlook

Summary of Key Research Avenues for 1-(3-(Trifluoromethyl)phenyl)naphthalene

The chemical compound this compound represents a confluence of two important structural motifs in chemistry: the arylnaphthalene backbone and a trifluoromethyl-substituted phenyl ring. While direct research on this specific molecule is not extensively documented, its structure suggests several promising avenues for future investigation based on the established properties of its components.

Synthesis and Methodological Development: A primary research avenue lies in the development and optimization of synthetic routes to this compound and its derivatives. Research could focus on modern catalytic methods, such as Suzuki or other cross-coupling reactions, which are frequently employed for the formation of aryl-aryl bonds. Investigating various catalytic systems (e.g., palladium, nickel) could lead to more efficient, scalable, and environmentally benign synthesis protocols. Furthermore, exploring photochemical or electrocyclization reactions could offer novel pathways to this and related structures. rsc.org

Exploration of Physicochemical Properties: The naphthalene (B1677914) core is known for its unique photophysical properties, making naphthalene derivatives useful in materials science. A key research direction would be the thorough characterization of the electronic and optical properties of this compound. This includes studying its fluorescence, phosphorescence, and potential as a component in organic light-emitting diodes (OLEDs), sensors, or other organic electronic devices. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic landscape of the molecule, potentially leading to desirable properties. researchgate.net

Biological and Medicinal Screening: Arylnaphthalene lignans (B1203133) are a class of natural products with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govfrontiersin.org The trifluoromethyl group is a well-known pharmacophore in drug discovery, often enhancing metabolic stability and binding affinity. nih.gov Consequently, a crucial research avenue is the biological screening of this compound. Initial studies could investigate its cytotoxicity against various cancer cell lines, its potential as a topoisomerase inhibitor, or its activity against viral targets. nih.gov The synthesis of a library of related analogues with varied substitution patterns would be essential for establishing structure-activity relationships (SAR). nih.gov

Contemporary Challenges and Opportunities in Arylnaphthalene Chemistry

The field of arylnaphthalene chemistry, while mature, continues to present both significant challenges and exciting opportunities for innovation.

Challenges:

Regioselectivity: A persistent challenge in the synthesis of polysubstituted naphthalenes is the control of regioselectivity. frontiersin.org Classical electrophilic substitution reactions on naphthalene can lead to mixtures of isomers (α and β), which are often difficult to separate. The synthesis of a specific isomer, such as this compound, requires precise control over the reaction conditions and starting materials.

Synthesis of Highly Functionalized Derivatives: The construction of highly functionalized arylnaphthalenes remains a complex task. rsc.org Many synthetic routes require multi-step sequences with harsh reaction conditions, which can limit the diversity of functional groups that can be incorporated.

Sustainability: Many traditional methods for arylnaphthalene synthesis rely on stoichiometric reagents and harsh conditions, raising concerns about environmental impact and atom economy. Developing greener and more sustainable synthetic methods is a key challenge for modern organic chemistry. nih.gov

Opportunities:

Modern Catalytic Methods: The advent of transition-metal catalysis has created significant opportunities to overcome synthetic challenges. frontiersin.org Catalysts based on palladium, gold, silver, and nickel now enable the construction of the arylnaphthalene core with high efficiency and selectivity under milder conditions. frontiersin.org These methods, including Suzuki couplings and catalyzed cyclization reactions, allow for greater functional group tolerance. frontiersin.org

One-Pot and Domino Reactions: There is a growing interest in developing one-pot or domino reaction sequences that can construct complex arylnaphthalene skeletons from simple precursors in a single operation. nih.gov These strategies improve efficiency, reduce waste, and simplify the synthesis of diverse compound libraries.

Asymmetric Synthesis: For biologically active arylnaphthalenes, controlling stereochemistry is often critical. The development of asymmetric catalytic methods to produce enantiomerically pure arylnaphthalene derivatives is a major opportunity for the field, particularly for applications in medicinal chemistry.

Future Directions for Interdisciplinary Research and Applications

The unique structural and electronic properties of arylnaphthalenes like this compound position them at the intersection of several scientific disciplines, opening up numerous avenues for future collaborative research.

Medicinal Chemistry and Chemical Biology: The arylnaphthalene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. frontiersin.orglifechemicals.com Future research will likely focus on the design and synthesis of novel arylnaphthalene-based compounds as therapeutic agents. Interdisciplinary collaborations between synthetic chemists and biologists will be essential to explore their mechanisms of action, identify cellular targets, and develop them as potential treatments for diseases like cancer. nih.gov The introduction of specific functionalities, such as the trifluoromethyl group, allows for fine-tuning of pharmacological properties. nih.gov

Materials Science and Engineering: Functionalized naphthalenes are promising candidates for advanced materials. lifechemicals.com The rigid, planar naphthalene system provides a robust scaffold for creating organic semiconductors, liquid crystals, and fluorescent probes. Future interdisciplinary research could involve chemists, physicists, and materials engineers to design and synthesize arylnaphthalenes with tailored electronic and photophysical properties for applications in flexible displays, solar cells, and chemical sensors.

Biocatalysis and Green Chemistry: The use of enzymes in organic synthesis is a rapidly growing field that aligns with the principles of green chemistry. A significant future direction is the development of biocatalytic methods for the synthesis of arylnaphthalenes. acs.org Engineered enzymes could offer highly selective and environmentally friendly alternatives to traditional chemical catalysts. For instance, recent work on enzymatic trifluoromethylation highlights the potential for biocatalysts to perform challenging chemical transformations with high precision, which could be applied to the synthesis of compounds like this compound. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-(Trifluoromethyl)phenyl)naphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated naphthalene derivatives and 3-(trifluoromethyl)phenyl boronic acids. Solvents like tetrahydrofuran (THF) or dichloromethane are optimal for polar intermediates, while palladium catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-aryl bond formation. Reaction temperatures should be maintained at 80–100°C under inert atmospheres to prevent side reactions. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using programs like SHELX (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional conformations. Key parameters include the dihedral angle between the naphthalene core and the trifluoromethylphenyl group, which influences electronic properties. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Q. What are the primary toxicity endpoints for this compound in animal models, and how should exposure routes be standardized?

  • Methodological Answer : Inhalation and oral exposure routes are prioritized based on naphthalene-derivative toxicology studies. Endpoints include hepatic enzyme activity (e.g., CYP450 induction), respiratory inflammation, and hematological effects. Dosing regimens should follow OECD guidelines, with control groups exposed to vehicle solvents. Data extraction should include body weight, organ histopathology, and survival rates .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer : AutoDock Vina or Schrödinger’s Glide can model ligand-protein interactions. The trifluoromethyl group’s electronegativity and steric bulk require parameter adjustments in scoring functions. Docking simulations against cytochrome P450 enzymes (e.g., CYP2E1) should use flexible side-chain algorithms. Validation via molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories ensures stability of predicted poses .

Q. How do contradictory toxicity findings in literature arise, and what statistical frameworks resolve them?

  • Methodological Answer : Discrepancies often stem from species-specific metabolic pathways (e.g., murine vs. human CYP isoforms) or exposure duration. Meta-analyses using PRISMA guidelines with risk-of-bias assessments (e.g., Table C-7 for animal studies) can harmonize data. Bayesian hierarchical models quantify heterogeneity, while sensitivity analyses exclude outliers from low-quality studies (e.g., inadequate randomization) .

Q. What experimental designs are optimal for studying photodegradation pathways of this compound in environmental matrices?

  • Methodological Answer : Simulate sunlight exposure using xenon arc lamps (λ = 290–800 nm) in aqueous/organic solvent mixtures. High-resolution mass spectrometry (HRMS) identifies degradation products (e.g., hydroxylated or defluorinated species). Reaction kinetics are modeled using pseudo-first-order approximations, with quantum yield calculations for UV-dependent pathways .

Q. How can NMR spectroscopy differentiate between rotational isomers (conformers) in this compound?

  • Methodological Answer : Variable-temperature ¹⁹F NMR (e.g., 300–400 MHz) at 233–298 K detects hindered rotation of the trifluoromethyl group. Signal splitting at lower temperatures indicates multiple conformers. Coupling constants (²J₆F-F) and NOESY correlations between aromatic protons resolve spatial arrangements .

Data Analysis and Integration

Q. What bioinformatics pipelines link structural features of this compound to transcriptomic changes in exposed cell lines?

  • Methodological Answer : RNA-seq data from treated vs. control cells (e.g., HepG2) are processed via DESeq2 for differential expression. Pathway enrichment (KEGG, GO) identifies upregulated oxidative stress genes (e.g., NRF2 targets). Structural-activity relationships (SAR) correlate trifluoromethyl position with gene clusters using partial least squares regression .

Q. How do steric and electronic effects of the trifluoromethyl group influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) compare activation energies for bromination at C4 vs. C5 of the naphthalene ring. Natural Bond Orbital (NBO) analysis quantifies electron-withdrawing effects. Experimental validation uses kinetic isotope effects (KIE) with deuterated analogs .

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